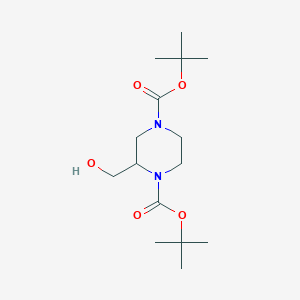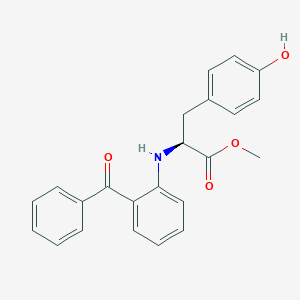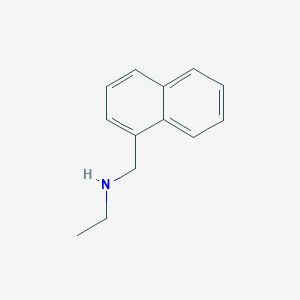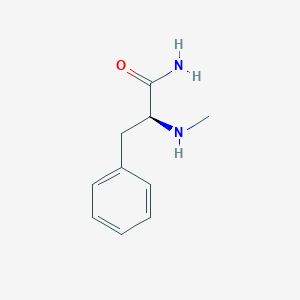![molecular formula C11H10N2OS B183861 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 16024-89-8](/img/structure/B183861.png)
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a thiazole ring fused with a quinazolinone ring system. This compound has shown promising results in scientific research applications, including its use as a potential drug candidate.
Mecanismo De Acción
The mechanism of action of 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is not yet fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes or the modulation of specific cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has shown anti-inflammatory effects by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of this compound in other fields, such as materials science and nanotechnology.
In conclusion, 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a promising compound that has shown significant potential in scientific research applications. Its unique chemical structure and biological activities make it an interesting subject for further study, and it may hold promise as a potential drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzamide with 2-bromoacetophenone and thioacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer.
Propiedades
Número CAS |
16024-89-8 |
|---|---|
Fórmula molecular |
C11H10N2OS |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
2-methyl-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H10N2OS/c1-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15-7/h2-5,7H,6H2,1H3 |
Clave InChI |
NOFIPOCUDNMRNF-UHFFFAOYSA-N |
SMILES |
CC1CN2C(=O)C3=CC=CC=C3N=C2S1 |
SMILES canónico |
CC1CN2C(=O)C3=CC=CC=C3N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)


![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)


![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)




![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
